![molecular formula C20H21N3O4 B2515615 (E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one CAS No. 862315-89-7](/img/structure/B2515615.png)
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Description
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Computational Study
In the realm of pyrrole derivatives, the synthesis of a related compound, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), has been achieved through aldol condensation. The spectroscopic (FT–IR, 1H NMR, UV–visible) analyses and quantum chemical calculations confirmed the product structure. This study provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and other electronic descriptors. The vibrational analysis indicated red shifts in νNH and νCO as a result of dimer formation, highlighting the potential for this compound in synthesizing a variety of heterocyclic compounds (Singh, Rawat, & Sahu, 2014).
Mixed Experimental and DFT Study
Another related compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), displays potential for the formation of new heterocyclic compounds. Its synthesis and characterization through spectroscopic techniques and theoretical findings provide insights into the vibrational analysis and the binding energy of dimer formation. This compound has also shown promise as a non-linear optical (NLO) material (Singh, Rawat, & Sahu, 2014).
Molecular Interactions and Chemical Reactivity
Molecular Weaker Interactions and Chemical Reactivity Analysis
The synthesized ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC) has been extensively studied for its geometrical, spectral, and thermodynamic properties using DFT theory. This analysis demonstrates red shifts in NH and CO stretching bonds due to dimer formation, indicating the presence of resonance-assisted hydrogen bonding. The reactivity descriptors suggest that this compound is suitable for the formation of various heterocyclic compounds, further highlighting its relevance in scientific research (Singh, Baboo, Rawat, & Gupta, 2013).
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(2)10-11-23-18(14-5-3-9-21-13-14)17(19(25)20(23)26)16(24)8-7-15-6-4-12-27-15/h3-9,12-13,18,25H,10-11H2,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCDQMPFJDDDPF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C=CC2=CC=CO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)/C=C/C2=CC=CO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-(dimethylamino)ethyl)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |
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